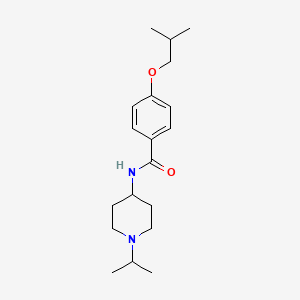![molecular formula C18H18N2O3 B4888261 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4888261.png)
3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione, also known as MPBD, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. MPBD is a derivative of thalidomide, which has been widely used as a sedative and anti-nausea medication. In
作用机制
The mechanism of action of 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione is not fully understood. However, it is believed that 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione works by inhibiting the activity of certain enzymes, such as TNF-α and IL-6, which are involved in the inflammatory response. 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione also activates the aryl hydrocarbon receptor (AhR), which plays a role in the regulation of immune responses.
Biochemical and Physiological Effects:
3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce cell death. 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione also reduces the production of pro-inflammatory cytokines and increases the production of anti-inflammatory cytokines. In addition, 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione has been found to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
One of the advantages of using 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione in lab experiments is its potential as a drug candidate for the treatment of various diseases. 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione is also relatively easy to synthesize and purify. However, one of the limitations of using 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research of 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a drug candidate for the treatment of specific diseases, such as cancer and inflammatory disorders. Additionally, research could focus on developing more efficient synthesis methods for 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione and improving its solubility in water.
Conclusion:
In conclusion, 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione is a chemical compound with potential applications in the field of medicine. Its anti-inflammatory, immunomodulatory, and anti-tumor effects make it a promising candidate for the development of new drugs. While there is still much to be learned about its mechanism of action, biochemical and physiological effects, and potential applications, 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione represents an exciting area of scientific research.
合成方法
The synthesis of 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione involves the reaction between thalidomide and 4-methoxybenzylamine. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through column chromatography to obtain pure 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione.
科学研究应用
3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione has shown potential in the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders. 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione has been found to exhibit anti-inflammatory, immunomodulatory, and anti-tumor effects, which make it a promising candidate for the development of new drugs.
属性
IUPAC Name |
3-[(4-methoxyphenyl)methylamino]-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-15-9-7-13(8-10-15)12-19-16-11-17(21)20(18(16)22)14-5-3-2-4-6-14/h2-10,16,19H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCFFMDJDDBDJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B4888189.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4888192.png)

![methyl 4-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4888201.png)
![1-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-2,5-pyrrolidinedione](/img/structure/B4888209.png)
![4-({2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4888224.png)

![1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine](/img/structure/B4888249.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4888253.png)
![9-(4-fluorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4888267.png)
![N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4888278.png)
![2-{[(2-mesityl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B4888279.png)
![1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4888286.png)
